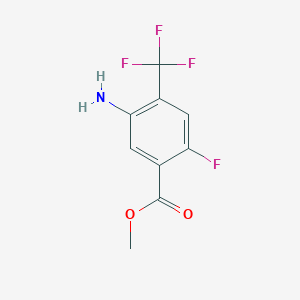

Methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by reduction to convert the nitro group to an amine, and finally, esterification to form the methyl ester . The reaction conditions often involve the use of strong acids or bases, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Typically used to convert nitro groups to amines.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.

Substitution: Halogenating agents or nucleophiles are used under controlled conditions to achieve the desired substitutions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines .

Scientific Research Applications

Methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, particularly in drug development.

Industry: Utilized in the production of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Methyl 5-amino-2-fluorobenzoate: Similar structure but lacks the trifluoromethyl group.

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

Methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate is unique due to the presence of both a fluorine atom and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications .

Biological Activity

Methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate is an organic compound notable for its diverse biological activities. Its unique structure, characterized by the presence of a trifluoromethyl group and an amino group, enhances its lipophilicity and reactivity, making it a valuable compound in both pharmaceutical and agrochemical applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C10H8F4N1O2

- Molecular Weight : 251.17 g/mol

The trifluoromethyl group (-CF3) imparts significant electron-withdrawing properties, influencing both the reactivity and biological activity of the compound. This group is crucial for enhancing the compound's interaction with various biological targets.

The mechanism of action of this compound involves its interaction with specific enzymes and receptors within biological systems. The lipophilic nature of the trifluoromethyl group allows it to penetrate cell membranes effectively. Once inside the cell, it can modulate enzyme activity and receptor interactions, leading to various biological effects, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : It may exert anti-inflammatory properties through modulation of inflammatory pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined in comparison with standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 0.008 | Ciprofloxacin | 0.004 |

| K. pneumoniae | 0.03 | Amoxicillin | 0.015 |

| P. aeruginosa | 0.125 | Gentamicin | 0.05 |

This data indicates that this compound exhibits comparable or superior antimicrobial activity relative to established antibiotics.

Case Studies

- Case Study on Enzyme Inhibition : Research highlighted that the compound acts as an inhibitor for bacterial DNA gyrase, a critical enzyme for bacterial replication. In vitro studies demonstrated IC50 values indicating effective inhibition at low concentrations, suggesting potential for development as a novel antibacterial agent .

- Anti-inflammatory Pathways : Another study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. The results showed significant reduction in inflammatory markers when treated with this compound compared to control groups .

Applications in Scientific Research

This compound serves as a versatile building block in organic synthesis, particularly in developing pharmaceuticals with enhanced efficacy due to its fluorinated structure. Its unique properties make it suitable for applications in:

- Pharmaceutical Development : As an intermediate for synthesizing drugs targeting bacterial infections and inflammatory diseases.

- Agrochemicals : Utilized in formulations aimed at improving crop protection against pathogens.

Properties

IUPAC Name |

methyl 5-amino-2-fluoro-4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO2/c1-16-8(15)4-2-7(14)5(3-6(4)10)9(11,12)13/h2-3H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSXSHYBAFJDBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1F)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.